Product packaging for Benzo[d][1,2,3]thiadiazol-5-ol(Cat. No.:CAS No. 7686-40-0)

Benzo[d][1,2,3]thiadiazol-5-ol

Cat. No.: B3283510
CAS No.: 7686-40-0
M. Wt: 152.18 g/mol
InChI Key: NHIUNLRPUWWODC-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-5-ol (CAS 7686-40-0) is a versatile benzothiadiazole derivative of significant interest in chemical research and development. This compound, with the molecular formula C6H4N2OS and a molecular weight of 152.17-152.18 g/mol, serves as a valuable heterocyclic building block . The broader 1,2,3-benzothiadiazole core is a bicyclic aromatic system consisting of a benzene ring fused to a 1,2,3-thiadiazole, which confers unique electronic properties . Researchers utilize this scaffold and its derivatives in diverse fields, including materials chemistry, where such structures are investigated for applications in organic semiconductors and due to their fascinating electronic profiles . Furthermore, the 1,2,3-benzothiadiazole structure is a known precursor in the synthesis of various privileged aromatic and heteroaromatic targets, many of which are important in the development of Active Pharmaceutical Ingredients (APIs) . As a functionalized derivative, this compound provides a reactive site for further chemical modification, expanding its utility in constructing more complex molecules for specialized applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all relevant safety protocols. The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B3283510 Benzo[d][1,2,3]thiadiazol-5-ol CAS No. 7686-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-benzothiadiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-4-1-2-6-5(3-4)7-8-10-6/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUNLRPUWWODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Electronic Characterization of Benzo D 1 2 3 Thiadiazol 5 Ol Systems

Spectroscopic Analysis Techniques for Compound Identification

Spectroscopic techniques are indispensable tools for the structural identification of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular framework, functional groups, and elemental composition. While specific experimental data for Benzo[d] nih.govnih.govnih.govthiadiazol-5-ol is not extensively detailed in the reviewed literature, the expected spectroscopic characteristics can be inferred from data on closely related derivatives. The structural elucidation of newly synthesized compounds in this family is routinely accomplished using a combination of FT-IR, NMR (¹H/¹³C), and HRMS techniques nih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR spectroscopy provides analogous information for the carbon atoms in the structure.

For Benzo[d] nih.govnih.govnih.govthiadiazol-5-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the thiadiazole ring and the electron-donating hydroxyl group. The hydroxyl proton itself would likely appear as a broad singlet. In the ¹³C NMR spectrum, signals corresponding to the six carbon atoms of the fused ring system would be observed, with their chemical shifts indicating their specific electronic environments. The characterization of novel triazole-benzothiazole derivatives, for example, relies on both ¹H and ¹³C NMR spectral data for structural confirmation nih.gov. Computational methods, such as DFT, are also employed to predict and verify experimental ¹H and ¹³C NMR chemical shifts with a high degree of accuracy nih.govnih.gov.

As a reference, the NMR data for a related substituted benzo[c] nih.govnih.govresearchgate.netthiadiazole derivative are presented below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Benzothiadiazole Derivative (Compound 12 in source) in CDCl₃ mdpi.com.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzothiadiazole H-78.07 (d, J = 9.60 Hz)157.54
Benzothiadiazole H-67.33 (d, J = 9.62 Hz)151.48
Phenyl H-3, H-57.88 (d, J = 8.59 Hz)150.52
Phenyl H-2, H-67.12 (d, J = 8.60 Hz)147.38
-CH₃1.35 (s)137.12
125.10
123.03
118.70
84.06
24.86

Note: Data is for 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] nih.govnih.govresearchgate.netthiadiazole, an analogue used for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzo[d] nih.govnih.govnih.govthiadiazol-5-ol, the IR spectrum would be expected to display several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450–1600 cm⁻¹ region. Furthermore, a distinct C-O stretching band would likely be observed around 1200-1260 cm⁻¹. The presence of a cyano group in a related derivative, for instance, was clearly identified by a band at 2233 cm⁻¹ in its IR spectrum mdpi.com. The characteristic region for benzothiazole (B30560) derivatives, which involves conjugation between the benzene and thiazole (B1198619) rings, is generally observed between 1500–1650 cm⁻¹ mdpi.com.

Table 2: Expected and Representative IR Absorption Bands for Benzo[d] nih.govnih.govnih.govthiadiazole Systems.

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound Example Observed Wavenumber (cm⁻¹) mdpi.com
O-H Stretch3200-3600 (broad)Benzo[d] nih.govnih.govnih.govthiadiazol-5-olN/A
Aromatic C-H Stretch~3000-3100Benzo[1,2-d:4,5-d′]bis( nih.govnih.govnih.govthiadiazole)-4-carbonitrile3077
C≡N StretchN/ABenzo[1,2-d:4,5-d′]bis( nih.govnih.govnih.govthiadiazole)-4-carbonitrile2233
Aromatic C=C Stretch~1450-1600Benzo[1,2-d:4,5-d′]bis( nih.govnih.govnih.govthiadiazole)-4-carbonitrile1337, 1289

Note: Reference data is from a related compound to illustrate typical spectral regions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. This is essential for confirming the identity of a newly synthesized compound nih.govmdpi.com. For Benzo[d] nih.govnih.govnih.govthiadiazol-5-ol (C₆H₄N₂OS), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS.

A characteristic fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives under mass spectrometry conditions is the elimination of a molecule of nitrogen (N₂) from the molecular ion rsc.org. This fragmentation is often observed prior to cleavages involving substituents and serves as a diagnostic feature for the 1,2,3-thiadiazole ring system. Studies utilizing ESI-HRMS have demonstrated the possibility of observing gas-phase rearrangements of 1,2,3-triazoles to 1,2,3-thiadiazoles, which are identified by the characteristic loss of N₂ mdpi.com. The use of liquid chromatography combined with HRMS is a standard method for the detection and identification of various heterocyclic compounds and their metabolites nih.govnih.gov.

X-ray Crystallographic Analysis of Benzo[d]nih.govnih.govnih.govthiadiazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of Benzo[d] nih.govnih.govnih.govthiadiazol-5-ol is not described in the available literature, analyses of related derivatives provide insight into the core structure of the benzo[d] nih.govnih.govnih.govthiadiazole system.

Studies on compounds such as Benzo[1,2-d:4,5-d′]bis( nih.govnih.govnih.govthiadiazole) and its bromo derivatives show that the fused heterocyclic system is planar nih.govresearchgate.net. The bond lengths within the thiadiazole and benzene rings fall within ranges typical for such structures nih.gov. The planarity of the ring system facilitates π-π stacking interactions in the crystal lattice, influencing the material's solid-state properties. In derivatives, intermolecular interactions such as weak N···S contacts can also be observed, linking molecules within the crystal packing researchgate.net. The molecular structure of many related benzothiazole and thiadiazole derivatives has been unequivocally confirmed through single-crystal X-ray diffraction analysis researchgate.netnih.gov.

Theoretical and Computational Investigations

Theoretical and computational chemistry provides powerful tools for investigating the electronic structure, geometry, and properties of molecules, often complementing experimental findings. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are widely applied to study complex heterocyclic systems.

Quantum chemical calculations are routinely used to study benzo[d] nih.govnih.govnih.govthiadiazole systems and their isomers. These methods can predict molecular geometries, vibrational frequencies, electronic properties (such as HOMO and LUMO energies), and NMR chemical shifts nih.govmdpi.comnih.gov.

Density Functional Theory (DFT) is a popular computational method that offers a good balance between accuracy and computational cost. The B3LYP functional is frequently used for calculations on benzothiazole and benzothiadiazole derivatives, often in conjunction with basis sets like 6-31G+ (d, p) or cc-pVDZ, to investigate molecular structure, reactivity, and spectroscopic properties nih.govnih.govscirp.org. DFT calculations have been used to study the frontier molecular orbitals (HOMO and LUMO) of benzothiadiazole derivatives, which are crucial for understanding their electronic transitions and potential applications in optoelectronic materials cityu.edu.hk.

Ab initio methods , such as Hartree-Fock (HF), are also employed, though they are often more computationally demanding. Studies comparing DFT and ab initio results for benzothiazole derivatives have shown that DFT methods like B3LYP are often superior to scaled HF approaches for predicting molecular properties such as vibrational frequencies mdpi.com. Both ab initio and DFT calculations have been used to study the electronic structure and delocalization in bromo-substituted Benzo[1,2-d:4,5-d′]bis( nih.govnih.govnih.govthiadiazoles) nih.govresearchgate.net. These computational studies provide valuable insights that help rationalize experimental observations and predict the properties of new derivatives researchgate.net.

Table 3: Application of Quantum Chemical Methods to Benzothiadiazole and Related Systems.

Methodology Basis Set Example Application Reference
Density Functional Theory (DFT) - B3LYP6-31+G(d,p)Structural analysis, prediction of ¹H and ¹³C NMR chemical shifts, electronic properties (HOMO/LUMO). nih.gov
Density Functional Theory (DFT) - B3LYPcc-pVDZCalculation of HOMO energies and simulation of UV-vis absorption spectra. nih.gov
Ab Initio - Hartree-Fock (HF)6-311G(d,p)Investigation of molecular structure and vibrational frequencies. mdpi.com
Ab Initio - EDDB, GIMICNot specifiedStudy of electronic structure and electron delocalization. nih.gov
Time-Dependent DFT (TD-DFT)Not specifiedSimulation of optical transitions and UV-vis spectra. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Energy Levels (HOMO-LUMO)

In the context of the Benzo[d] researchgate.netnih.govresearchgate.netthiadiazole system, quantum-mechanical calculations reveal distinct electronic characteristics compared to its isomers. The replacement of a 1,2,5-thiadiazole (B1195012) ring with a 1,2,3-thiadiazole ring to form the Benzo[d] researchgate.netnih.govresearchgate.netthiadiazole (isoBTD) structure results in higher LUMO energy levels and a larger energy band gap (Eg). researchgate.netresearchgate.netnih.gov This suggests a high degree of stability in the molecule's excited state and indicates potential for high electron conductivity. researchgate.netnih.gov

The electronic properties can be further tuned by the addition of functional groups. For instance, in D–A–D (Donor-Acceptor-Donor) type molecules, the LUMO is often localized on the benzothiadiazole acceptor core, while the HOMO is spread across the molecule. nih.gov The energy levels of these frontier orbitals are crucial for applications in organic electronics, as they dictate charge transfer capabilities. For example, efficient small molecule donors in organic solar cells ideally possess HOMO energy levels around -5.2 eV to ensure acceptable device performance. nih.gov

Below is a table summarizing the calculated electronic properties for a related derivative, Benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) (isoBBT), which provides insight into the electronic nature of the core system.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (Eg) (eV)
Benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) (isoBBT)-7.39-1.296.10
4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole)-7.53-1.516.02
4,8-dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole)-7.66-1.745.92

Electron Affinity and Ionization Potential Studies

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify a molecule's ability to accept and donate an electron, respectively. Electron affinity is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. It is related to the energy of the LUMO. mdpi.com A higher EA value indicates a stronger electron-accepting capability. Conversely, Ionization Potential is the energy required to remove an electron from a neutral atom or molecule.

Studies on the Benzo[d] researchgate.netnih.govresearchgate.netthiadiazole framework and its derivatives show that it is an effective electron-withdrawing building block. nih.govmdpi.com However, its electron deficiency is notably different from its isomers. For the related compound Benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) (isoBBT), the adiabatic electron affinity has been calculated to be 1.09 eV. nih.gov This is significantly lower than that of its isomer Benzo[1,2-c:4,5-c′]bis researchgate.netnih.govcore.ac.ukthiadiazole (BBT), which has an EA of 1.90 eV, indicating that the desymmetrization of the core structure leads to a marked decrease in its electron deficiency. nih.gov

The introduction of electron-withdrawing substituents, such as bromine atoms, can significantly increase the EA. For each bromine substituent added to the isoBBT core, the EA value increases by approximately 0.2 eV. nih.gov This demonstrates the tunability of the electronic properties of the Benzo[d] researchgate.netnih.govresearchgate.netthiadiazole system. For these aromatic polycyclic molecules, the variation in the HOMO-LUMO gap is typically opposite to the variation in EA. nih.gov

The table below presents the calculated electron affinity values for Benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) and its bromo derivatives.

CompoundElectron Affinity (Adiabatic, eV)
Benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) (isoBBT)1.09
4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole)1.31
4,8-dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole)1.50

Aromaticity and Electron Delocalization within the Benzo[d]researchgate.netnih.govresearchgate.netthiadiazole System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with a delocalized system of π-electrons. Theoretical studies conclude that thiadiazoles are aromatic compounds. researchgate.net The parent 1,2,3-Benzothiadiazole is a bicyclic aromatic chemical, composed of a benzene ring fused to a 1,2,3-thiadiazole ring. wikipedia.org This fusion results in an extended system of delocalized electrons across both rings, which imparts significant thermodynamic stability.

The electron delocalization within complex derivatives of this system has been the subject of advanced computational studies. For instance, the electronic structure and electron delocalization in Benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) and its bromo derivatives were investigated using ab initio calculations, including the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods. nih.gov These methods are powerful tools for quantifying aromaticity and visualizing the flow of electrons within the molecular framework.

Design and Synthesis of Advanced Benzo D 1 2 3 Thiadiazol 5 Ol Derivatives and Analogues

Modifications at the Hydroxyl Position for Property Modulation

The hydroxyl group at the 5-position of the Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazole ring is a prime site for chemical modification to modulate properties such as solubility, electronic character, and intermolecular interactions. Standard synthetic transformations, including O-alkylation and O-acylation, are employed to convert the phenol (B47542) into a wide array of ether and ester derivatives.

O-Alkylation: The conversion of the hydroxyl group to an ether is typically achieved under basic conditions. The phenol is first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a Williamson ether synthesis to yield the corresponding alkoxy derivative. This modification can enhance lipophilicity and alter the steric profile of the molecule.

O-Acylation: Ester derivatives are readily synthesized by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides. The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to activate the hydroxyl group and neutralize the acidic byproduct (e.g., HCl). These ester functionalities can influence the molecule's electronic properties and serve as protecting groups or prodrug moieties in medicinal chemistry contexts.

The following table illustrates potential derivatives synthesized from Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-ol through these modifications.

Starting Material Reagent(s) Reaction Type Product
Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-ol1. K₂CO₃2. CH₃IO-Alkylation5-Methoxybenzo[d] chemicalbook.comuq.edu.aunih.govthiadiazole
Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-ol1. NaH2. Benzyl BromideO-Alkylation5-(Benzyloxy)benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazole
Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-olAcetyl Chloride, PyridineO-AcylationBenzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-yl acetate
Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-olBenzoyl Chloride, Et₃NO-AcylationBenzo[d] chemicalbook.comuq.edu.aunih.govthiadiazol-5-yl benzoate

Substitutions and Functionalization on the Thiadiazole Heterocycle

Direct functionalization of the 1,2,3-thiadiazole (B1210528) ring is synthetically challenging compared to its more common 1,2,5-thiadiazole (B1195012) isomer. The 1,2,3-thiadiazole ring system can be susceptible to ring-opening upon thermal or photochemical induction, leading to the extrusion of molecular nitrogen (N₂). Therefore, the synthesis of derivatives with substituents on the thiadiazole ring often relies on constructing the ring from previously functionalized precursors rather than post-synthesis modification. This approach involves multi-step syntheses that build the heterocyclic system around a core that already contains the desired functionality.

Substitutions and Functionalization on the Benzo Ring System

The benzene (B151609) portion of the Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazole scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The directing effects of the existing hydroxyl group (a strongly activating ortho-, para-director) and the thiadiazole ring (generally a deactivating meta-director) will influence the position of new substituents.

Research into the related Benzo[1,2-d:4,5-d′]bis( chemicalbook.comuq.edu.aunih.govthiadiazole) system provides direct insight into the functionalization of the benzo ring within this specific heterocyclic family. nih.gov Studies have demonstrated that bromination can be achieved to produce mono- and di-bromo derivatives, which are valuable intermediates for further modification via cross-coupling reactions. nih.gov

Starting Material Reagent(s) and Conditions Product(s) Reference
Benzo[1,2-d:4,5-d′]bis( chemicalbook.comuq.edu.aunih.govthiadiazole)Br₂, 120 °C, sealed tube4-Bromobenzo[1,2-d:4,5-d′]bis( chemicalbook.comuq.edu.aunih.govthiadiazole) and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( chemicalbook.comuq.edu.aunih.govthiadiazole) nih.gov

These halogenated derivatives serve as versatile handles for introducing aryl or other organic fragments through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or C-H direct arylation, enabling the synthesis of complex molecular architectures. nih.gov

Creation of Fused Polycyclic Systems Incorporating Benzo[d]chemicalbook.comuq.edu.aunih.govthiadiazole

Expanding the core structure by fusing additional rings creates extended π-conjugated systems with unique electronic and photophysical properties relevant to materials science.

Bis-Thiadiazole Systems

The annulation of a second thiadiazole ring onto the benzothiadiazole core creates a benzo-bis-thiadiazole system. An example is Benzo[1,2-d:4,5-d′]bis( chemicalbook.comuq.edu.aunih.govthiadiazole), also known as isoBBT. nih.gov This compound is an electron-withdrawing building block that can be synthesized and further functionalized, for instance by bromination, to create materials for organic electronics. nih.gov The synthesis and reactivity of these bis-thiadiazole systems are of significant interest for developing novel organic semiconductors. nih.gov

Hybrid Heterocyclic Scaffolds

Fusing different types of heterocyclic rings to the Benzo[d] chemicalbook.comuq.edu.aunih.govthiadiazole framework leads to novel hybrid scaffolds. Methodologies such as intramolecular C-H bond functionalization and oxidative cyclization are powerful tools for this purpose. nih.gov For instance, a common strategy involves starting with a benzothiadiazole derivative bearing a reactive group that can participate in a ring-closing reaction with an adjacent C-H bond on the benzo ring. This approach allows for the construction of fused systems containing rings like triazoles, imidazoles, or pyrazines, each imparting distinct electronic and structural features to the final molecule. nih.gov

Strategic Incorporation of Electron-Withdrawing and Electron-Donating Groups

Electron-Withdrawing Groups (EWGs): Introducing strong EWGs such as nitro (-NO₂), cyano (-CN), or fluoro (-F) onto the benzo ring further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhances the electron-accepting capability of the molecule, a desirable trait for n-type semiconductors used in organic field-effect transistors (OFETs). kaust.edu.sa

Electron-Donating Groups (EDGs): The existing hydroxyl group (-OH) is a strong EDG. Converting it to an alkoxy group (-OR) maintains this donating character. The presence of EDGs raises the energy of the Highest Occupied Molecular Orbital (HOMO).

By combining EDGs and EWGs within the same molecule (a "push-pull" architecture), chemists can reduce the HOMO-LUMO gap, which often results in a red-shift of the material's absorption and emission spectra. This strategy is fundamental in the design of organic dyes, sensors, and components for organic solar cells. kaust.edu.sa The choice and position of these functional groups are critical for modulating the final properties of the derivative.

Applications in Advanced Materials and Chemical Technologies

Organic Electronic Materials Development

Derivatives of benzothiadiazole are pivotal in the field of organic electronics. researchgate.net Their strong electron-withdrawing characteristics are leveraged to create donor-acceptor (D-A) type materials, which are essential for manufacturing organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). researchgate.netnih.gov The fusion of the electron-deficient benzothiadiazole unit with electron-rich donor moieties facilitates intramolecular charge transfer, a critical process for the functionality of these devices. researchgate.net

Organic Semiconductors

The benzo[d] acs.orgthiadiazole scaffold and its isomers are key acceptor units in the molecular construction of organic semiconductors. researchgate.netnih.gov These materials are frequently designed as donor-π-acceptor-π-donor (D-π-A-π-D) or D-A copolymer structures. The benzothiadiazole core's high electron affinity helps determine the energy of the lowest unoccupied molecular orbital (LUMO), which is crucial for electron transport. nih.gov By chemically modifying the structure, for instance, through the addition of bromo groups or the creation of π-extended systems like benzo[1,2-d:4,5-d']bis( acs.orgthiadiazole) (isoBBT), researchers can create materials with tailored electronic properties for specific semiconductor applications. nih.gov The planarity of these molecules promotes effective π-π stacking, which enhances intermolecular charge transport. manchester.ac.uk

Organic Light-Emitting Diodes (OLEDs) Components

Benzothiadiazole derivatives are extensively used as emitters in OLEDs, particularly for achieving deep-red and near-infrared (NIR) electroluminescence. frontiersin.org The development of materials based on a 5,6-difluorobenzo[c] co-ac.comthiadiazole (BTDF) core, for example, has led to highly efficient emitters. frontiersin.org By incorporating thiophene as a π-bridge in a donor-acceptor-donor (D-A-D) structure, researchers have successfully red-shifted emission peaks while maintaining high radiative transition rates. frontiersin.org This strategy is significant for overcoming the "energy-gap law," which often leads to lower efficiency in long-wavelength emitters. frontiersin.org Non-doped OLEDs using these materials have achieved NIR emission, with one of the best-performing devices reaching a maximum external quantum efficiency (EQE) of 1.44% at an emission wavelength of 690 nm. frontiersin.org Doped devices have demonstrated even higher performance, with an EQE of 5.75% for deep-red emission. frontiersin.org

Table 1: Performance of Selected Benzothiadiazole-Based Emitters in OLEDs

Compound Name Device Type Max. EQE (%) Emission Peak (λel) CIE Coordinates
BTDF-TtTPA Non-doped 1.44% 690 nm (0.71, 0.29)

Organic Photovoltaics and Solar Cells Active Layers

In the realm of organic photovoltaics (OPVs), benzothiadiazole-based materials are integral to the active layer where light absorption and charge separation occur. co-ac.comresearchgate.net Copolymers such as PCDTBT, which alternates carbazole (donor) and dithienyl-benzothiadiazole (acceptor) units, are considered benchmark materials in the field, achieving high power conversion efficiencies (PCE). The strong electron-accepting property of the benzothiadiazole unit helps create a low bandgap, allowing the material to absorb a broader range of the solar spectrum. manchester.ac.uk

Recent research has also focused on small molecule-based acceptors. acs.org The strategic placement of molecular units can significantly impact performance. For instance, two structural isomers, BDT-TT-BT and BDT-BT-TT, were developed where the positioning of a 2,2-bithiophene unit was altered. acs.org This subtle structural change resulted in different molecular geometries, energy levels, and film morphologies, ultimately affecting device performance. acs.org When blended with a fullerene derivative, the BDT-BT-TT based device achieved a higher PCE of 3.71% compared to 3.22% for the BDT-TT-BT isomer. acs.org

Table 2: Photovoltaic Performance of Isomeric Benzothiadiazole Small Molecules

Molecule HOMO Level (eV) LUMO Level (eV) Power Conversion Efficiency (PCE)
BDT-TT-BT -5.31 -3.36 3.22%

Field-Effect Transistors Performance Enhancement

The unique properties of benzothiadiazole derivatives make them excellent candidates for the semiconducting channel in organic field-effect transistors (OFETs). manchester.ac.uk The planar structure of the benzothiadiazole unit facilitates strong π-π stacking in the solid state, which is essential for efficient charge carrier transport and results in higher charge carrier mobility. manchester.ac.uk

Donor-acceptor copolymers incorporating thieno[3,2-b]thiophene as the donor and benzo acs.orgthiadiazole as the acceptor have been synthesized for use in low-voltage OFETs. manchester.ac.uk These devices exhibit p-channel (hole-transporting) behavior. manchester.ac.uk In other studies, aceno acs.orgthiadiazole derivatives have been investigated as active materials, with one derivative, 2-TIPS, demonstrating good device performance with a hole mobility of up to 0.4 cm²/Vs. nih.gov Furthermore, new derivatives functionalized with carbazole have shown p-channel characteristics with mobilities reaching 10⁻⁴ cm²/Vs and high on/off current ratios. researchgate.net

Table 3: Performance of Benzothiadiazole Derivatives in OFETs

Derivative Class Mobility (cm²/Vs) On/Off Ratio Channel Type
Aceno acs.orgthiadiazole (2-TIPS) up to 0.4 Not Specified p-channel

Dye Chemistry and Chromophores

The benzothiadiazole nucleus is a powerful building block in dye chemistry, acting as a potent electron-acceptor (A) in donor-π-acceptor (D-π-A) chromophores. nih.gov This molecular architecture gives rise to compounds with strong intramolecular charge-transfer characteristics, which dominate their optical spectra. mdpi.com The resulting dyes are often intensely colored and fluorescent. researchgate.net The versatility of the benzothiadiazole core allows for the synthesis of a vast library of dyes with tunable properties. By systematically altering the electron-donating groups and the π-conjugated bridge, the absorption and emission wavelengths can be precisely controlled, making them suitable for applications ranging from sensing devices to components in dye-sensitized solar cells. mdpi.combohrium.com For example, new azo dyes incorporating a 1,3,4-thiadiazole fragment have been synthesized, and their optical properties were investigated.

Photocatalysis and Photoreactivity Applications

Benzothiadiazole-based materials have emerged as promising metal-free, heterogeneous photocatalysts for driving chemical reactions with visible light. acs.org Poly(benzothiadiazoles) and their derivatives can catalyze various organic photoredox reactions. acs.org Their application in photocatalytic hydrogen production from water is a significant area of research for green energy generation. researchgate.net

Covalent organic frameworks (COFs) built from benzothiadiazole units have shown high photocatalytic activity. For instance, sp² carbon-conjugated COFs HIAM-0001 and HIAM-0004 achieved average hydrogen evolution rates of 1410 and 1526 μmol g⁻¹ h⁻¹, respectively, under visible light. In other systems, D-π-A organic dyes containing the benzo[c] co-ac.comthiadiazole moiety have been used to sensitize Pt/TiO₂ nanoparticles. bohrium.com This approach creates a stable three-component photocatalytic system that shows high activity for hydrogen generation for up to 72 hours. bohrium.com The efficiency of these systems can be tuned by modifying the structural features of the dye and selecting an appropriate sacrificial electron donor. bohrium.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzo[d][1,2,3]thiadiazol-5-ol in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, face shields, and safety goggles compliant with NIOSH or EN 166 standards. Use fume hoods to minimize inhalation exposure, as the compound is classified for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Avoid dust formation during handling by using wet methods or closed systems. Store in a dry, room-temperature environment away from incompatible substances .

Q. How can researchers synthesize this compound derivatives, and what are common pitfalls?

  • Methodological Answer : Derivatives are often synthesized via condensation or coupling reactions. For example, hydrazinecarbothioamide intermediates can react with carbon disulfide under reflux in ethanol, followed by acidification to precipitate products . Key pitfalls include incomplete purification (use column chromatography or recrystallization) and side reactions from excess reagents (optimize stoichiometry via TLC monitoring). Ensure anhydrous conditions for metal-catalyzed reactions (e.g., Suzuki coupling) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and aromatic proton environments. For example, benzo[d][1,3]dioxole derivatives show distinct singlet peaks for methylenedioxy protons (~5.9–6.1 ppm) .
  • IR : Identify functional groups like C=S (1050–1250 cm1^{-1}) or N–H stretches (3200–3400 cm1^{-1}) .
  • HRMS : Validate molecular weights and fragmentation patterns, especially for heterocyclic derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques. For example:

  • X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism observed in NMR .
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to confirm structural assignments .
  • Replicate synthesis : Test literature protocols under inert atmospheres or alternative solvents to rule out oxidation/ hydrolysis artifacts .

Q. What strategies optimize this compound-based polymers for near-infrared (NIR) absorption in organic solar cells?

  • Methodological Answer :

  • Bandgap tuning : Incorporate electron-withdrawing substituents (e.g., nitro or cyano groups) to lower the LUMO energy. For example, iso-BBT derivatives achieve optical bandgaps as low as 1.37 eV .
  • Sidechain engineering : Use alkyl sidechains (e.g., BT-P1/P2 polymers) to enhance solubility and film morphology without disrupting conjugation .
  • Device integration : Pair with non-fullerene acceptors (e.g., ITIC derivatives) and optimize annealing temperatures for charge transport .

Q. How does this compound induce systemic acquired resistance (SAR) in plants, and how can this be experimentally validated?

  • Methodological Answer :

  • Biological assays : Treat Arabidopsis thaliana or tomato plants with the compound and challenge with pathogens (e.g., Pseudomonas syringae). Quantify SAR markers like salicylic acid (SA) via HPLC or PR1 gene expression via qRT-PCR .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified thiadiazole or benzodioxole moieties to identify key functional groups for immune priming .

Q. What are the mechanistic pathways for this compound in metal-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura coupling : The thiadiazole sulfur acts as a directing group, enabling palladium-catalyzed aryl-aryl bond formation. Use Pd(PPh3_3)4_4/K3_3PO4_4 in THF/water (3:1) at 80°C for optimal yields .
  • Reductive pathways : Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the thiadiazole ring to a dihydrothiadiazole, preserving adjacent functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.